Cas no 2229095-62-7 (methyl 4-(4-aminobut-1-en-2-yl)-2-chlorobenzoate)

Methyl 4-(4-aminobut-1-en-2-yl)-2-chlorobenzoate is a specialized organic compound featuring a benzoate ester core substituted with a chloro group and an amino-functionalized butenyl side chain. This structure offers versatility in synthetic applications, particularly in pharmaceutical and agrochemical intermediates, where its reactive amino and ester functionalities enable further derivatization. The chloro substituent enhances electrophilic reactivity, facilitating selective cross-coupling or nucleophilic substitution reactions. The compound’s balanced polarity and stability make it suitable for controlled modifications in complex synthesis. Its defined molecular architecture ensures reproducibility in research and industrial processes, supporting its use in developing bioactive molecules or fine chemicals with precision.
methyl 4-(4-aminobut-1-en-2-yl)-2-chlorobenzoate structure
2229095-62-7 structure
Product Name:methyl 4-(4-aminobut-1-en-2-yl)-2-chlorobenzoate
CAS No:2229095-62-7
MF:C12H14ClNO2
MW:239.698062419891
CID:6056687
PubChem ID:165784394
Update Time:2025-06-14

methyl 4-(4-aminobut-1-en-2-yl)-2-chlorobenzoate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-(4-aminobut-1-en-2-yl)-2-chlorobenzoate
    • EN300-1995606
    • 2229095-62-7
    • Inchi: 1S/C12H14ClNO2/c1-8(5-6-14)9-3-4-10(11(13)7-9)12(15)16-2/h3-4,7H,1,5-6,14H2,2H3
    • InChI Key: TVNLGZAZILBKRT-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(=O)OC)C=CC(=C1)C(=C)CCN

Computed Properties

  • Exact Mass: 239.0713064g/mol
  • Monoisotopic Mass: 239.0713064g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 268
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 52.3Ų

methyl 4-(4-aminobut-1-en-2-yl)-2-chlorobenzoate Pricemore >>

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methyl 4-(4-aminobut-1-en-2-yl)-2-chlorobenzoate Related Literature

Additional information on methyl 4-(4-aminobut-1-en-2-yl)-2-chlorobenzoate

Recent Advances in the Study of Methyl 4-(4-aminobut-1-en-2-yl)-2-chlorobenzoate (CAS: 2229095-62-7)

In recent years, methyl 4-(4-aminobut-1-en-2-yl)-2-chlorobenzoate (CAS: 2229095-62-7) has emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been the subject of numerous studies aimed at exploring its potential applications in drug discovery and development. The presence of both an amino and a chloro functional group in its structure makes it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic benefits.

Recent research has focused on elucidating the synthetic pathways and optimizing the production of methyl 4-(4-aminobut-1-en-2-yl)-2-chlorobenzoate. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel catalytic method for its synthesis, which significantly improved yield and purity compared to traditional methods. The study highlighted the compound's role as a precursor in the synthesis of small-molecule inhibitors targeting specific protein-protein interactions, which are crucial in diseases such as cancer and neurodegenerative disorders.

Another area of interest is the compound's potential as a building block for the development of novel antimicrobial agents. A 2022 study in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of methyl 4-(4-aminobut-1-en-2-yl)-2-chlorobenzoate exhibited promising activity against a range of Gram-positive and Gram-negative bacteria. The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, suggesting its potential as a lead compound for further optimization.

In addition to its antimicrobial properties, methyl 4-(4-aminobut-1-en-2-yl)-2-chlorobenzoate has also been investigated for its role in modulating enzyme activity. A recent preprint on bioRxiv (2024) reported that the compound acts as a selective inhibitor of certain kinases involved in inflammatory pathways. This finding opens new avenues for the development of anti-inflammatory drugs, particularly for conditions such as rheumatoid arthritis and inflammatory bowel disease.

Despite these promising developments, challenges remain in the practical application of methyl 4-(4-aminobut-1-en-2-yl)-2-chlorobenzoate. Issues such as solubility, stability, and bioavailability need to be addressed to fully harness its therapeutic potential. Ongoing research is exploring various formulation strategies, including nanoparticle encapsulation and prodrug approaches, to overcome these limitations.

In conclusion, methyl 4-(4-aminobut-1-en-2-yl)-2-chlorobenzoate (CAS: 2229095-62-7) represents a valuable compound in the toolkit of medicinal chemists and pharmacologists. Its diverse applications, from antimicrobial agents to kinase inhibitors, underscore its importance in contemporary drug discovery. Future studies will likely focus on further optimizing its properties and expanding its therapeutic repertoire, making it a compound to watch in the coming years.

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